2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)6-13-10(8-3-4-8)5-9(12-13)7-1-2-7/h5,7-8H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZUXXXEUZOPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 2-(3,5-dicyclopropyl-1h-pyrazol-1-yl)acetic acid, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets through strong H-bonding interactions.
Biochemical Analysis
Biochemical Properties
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, potentially inhibiting their activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect oxidative stress levels within cells, potentially reducing the production of reactive oxygen species and mitigating cellular damage . This compound’s impact on gene expression and metabolic pathways further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and reduction of oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may influence metabolic flux and alter the levels of specific metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects .
Biological Activity
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetic acid (DCPA) is a pyrazole derivative with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has garnered attention due to its diverse pharmacological effects, including potential antileishmanial and antimalarial activities. This article reviews the biological activity of DCPA, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- CAS Number : 2098106-21-7
- Purity : Typically ≥95%.
DCPA exhibits its biological effects through several mechanisms:
-
Enzyme Interaction :
- DCPA has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play critical roles in neurotransmission.
- Molecular simulations indicate that DCPA fits well into the lmptr1 pocket of target enzymes, suggesting a strong binding affinity that may correlate with its biological activity.
-
Cellular Effects :
- The compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it has been observed to reduce oxidative stress levels in cells, potentially leading to neuroprotective effects.
- DCPA affects various cell types, altering cellular metabolism and influencing gene expression through interactions with transcription factors.
Biochemical Pathways
DCPA participates in multiple biochemical pathways:
- Oxidative Stress Reduction : DCPA's ability to mitigate oxidative stress suggests potential therapeutic applications in neurodegenerative diseases.
- Cell Signaling Modulation : By affecting signaling pathways, DCPA may play a role in regulating cell growth and apoptosis.
In Vivo Studies
Animal model studies have revealed that DCPA's effects are dose-dependent. At lower doses, beneficial effects such as neuroprotection and reduced oxidative stress have been documented. Conversely, higher doses may lead to adverse effects, highlighting the importance of dosage in therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 2098106-21-7 |
| Purity | ≥95% |
| Antimicrobial Activity | Active against S. aureus and E. coli (analog studies) |
| Enzyme Interaction | Inhibits acetylcholinesterase |
| Oxidative Stress Modulation | Reduces reactive oxygen species |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid exhibits potent antimicrobial properties. It has been shown to inhibit the growth of specific pathogens, suggesting its potential use in developing new antimicrobial agents.
Case Study : A study demonstrated the compound's effectiveness against Leishmania species, which are responsible for leishmaniasis. The minimum inhibitory concentration (MIC) was determined to evaluate its efficacy compared to existing treatments.
Enzyme Inhibition
The compound has been identified as an inhibitor of cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition can have implications for treating conditions like Alzheimer's disease.
Data Table: Enzyme Inhibition Studies
| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| Butyrylcholinesterase | Non-competitive | 15.0 |
Biochemical Pathways
The interaction of this compound with biochemical pathways has been extensively studied. It is known to influence oxidative stress levels within cells, potentially reducing reactive oxygen species (ROS) production.
Cellular Effects
In vitro studies have shown that this compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism.
Case Study : A cellular model demonstrated that treatment with this compound resulted in reduced oxidative stress markers, indicating its potential as a neuroprotective agent.
Toxicity and Safety Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Preliminary toxicity studies indicate that it exhibits low toxicity at therapeutic doses.
Data Table: Toxicity Assessment
| Dose (mg/kg) | Observed Effects | Reference |
|---|---|---|
| 10 | No adverse effects | |
| 50 | Mild gastrointestinal upset |
Future Directions in Research
The potential applications of this compound extend into various fields including:
- Drug Development : Further exploration into its role as an antimicrobial and enzyme inhibitor could lead to new therapeutic agents.
- Cancer Research : Investigating its effects on cancer cell lines may uncover novel anti-cancer properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Methyl/isopropyl groups (CAS 10199-60-7, 1402446-16-5) reduce steric bulk, improving solubility but possibly decreasing target-binding affinity. Diethyl substituents (CAS 922516-28-7) offer greater hydrophobicity than cyclopropyl groups, which may influence logP and membrane permeability.
Functional Group Impact :
- The carboxylic acid moiety (target compound, CAS 1402446-16-5, 66053-93-8) enhances water solubility and hydrogen-bonding capacity, critical for protein interactions. In contrast, ester derivatives (CAS 10199-60-7) are more lipophilic, favoring cellular uptake.
Preparation Methods
Pyrazole Ring Formation with Cyclopropyl Substituents
The 3,5-dicyclopropyl substitution on the pyrazole ring is typically achieved by cyclopropylation of appropriate pyrazole precursors or by cyclization reactions involving cyclopropyl-substituted hydrazines or β-diketones.
- Cyclopropylation Approach: Starting with pyrazole derivatives, cyclopropyl groups are introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions using cyclopropyl halides or cyclopropyl organometallic reagents.
- Ring Closure Approach: Hydrazine derivatives bearing cyclopropyl groups react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form the pyrazole ring with cyclopropyl substituents at the 3 and 5 positions.
These methods ensure regioselective substitution at the 3 and 5 positions of the pyrazole ring.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety attached to the pyrazole nitrogen is commonly introduced via alkylation using haloacetic acid derivatives or esters, followed by hydrolysis if necessary.
- N-Alkylation: The pyrazole nitrogen is alkylated with ethyl bromoacetate or chloroacetic acid derivatives under basic conditions to yield the corresponding ester.
- Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to afford the free acetic acid.
This two-step process allows for efficient installation of the acetic acid group while maintaining the integrity of the pyrazole ring.
Catalytic and Metal-Free Variants
- Palladium-Catalyzed Coupling: Some synthetic routes employ palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds in the pyrazole ring or for coupling cyclopropyl groups. For example, Buchwald-Hartwig amination is used to couple pyrazole derivatives with aryl halides or alkyl halides containing cyclopropyl groups under inert atmosphere and elevated temperatures (around 98-125 °C) using ligands such as t-Brettphos and bases like potassium phosphate in solvents such as tert-amyl alcohol.
- Metal-Free One-Pot Approaches: Alternative methods include metal-free one-pot syntheses that avoid transition metal catalysts, enhancing the environmental and economic profile of the synthesis. These methods typically involve condensation and cyclization reactions under mild conditions without the need for palladium or other metals.
Purification and Crystallization
Purification typically involves:
- Filtration and washing of the crude product with water and organic solvents such as methanol or methyl tert-butyl ether (MTBE).
- Treatment with activated charcoal to reduce residual metal impurities when palladium catalysts are used.
- Crystallization by pH adjustment and solvent exchange to obtain the product as a pure solid.
- Vacuum drying under controlled temperature (below 60 °C) to achieve low moisture content and high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclopropyl hydrazine + β-diketone or cyclopropyl halides | 25–80 | Several hours | Regioselective substitution at 3,5 positions |
| N-Alkylation with haloacetic acid | Ethyl bromoacetate, base (e.g., triethylamine) | 30–50 | 1–3 hours | Followed by ester hydrolysis |
| Ester hydrolysis | Acidic or basic hydrolysis (e.g., NaOH or HCl) | 25–60 | 2–6 hours | Converts ester to acetic acid |
| Palladium-catalyzed coupling | Pd catalyst, t-Brettphos ligand, K3PO4, tert-amyl alcohol | 98–125 | 15–20 hours | Inert atmosphere, followed by purification |
| Purification and crystallization | Filtration, washing, charcoal treatment, drying | Ambient to 60 | 3–20 hours | Achieves high purity and low residual metals |
Research Findings and Optimization Notes
- The use of palladium catalysts in coupling reactions provides high yields and selectivity but requires careful removal of residual palladium via charcoal treatment and solvent washes to meet purity standards.
- Metal-free one-pot methods offer greener alternatives but may require optimization to match yields and selectivity of metal-catalyzed routes.
- Reaction temperatures and times are critical parameters influencing the degree of substitution and purity; mild heating (38–40 °C) is often sufficient for hydroxylamine-mediated transformations, whereas higher temperatures (up to 125 °C) are used for coupling and crystallization steps.
- pH control during crystallization is essential for obtaining the product in a crystalline form with good yield and purity, typically adjusting to pH 1.7–1.9 for optimal crystallization.
Q & A
Q. What are the standard methods for synthesizing 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid?
Methodological Answer: The synthesis typically involves introducing cyclopropyl groups via [2+1] cycloaddition reactions using diazo compounds or metal-catalyzed methods. Pyrazole ring formation is achieved through condensation of hydrazines with diketones or β-keto esters. Subsequent alkylation with bromoacetic acid derivatives introduces the acetic acid moiety. Purification employs column chromatography (silica gel) or recrystallization, with structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the inhibitory activity of this compound against cholinesterase enzymes assessed?
Methodological Answer: Use spectrophotometric assays (e.g., Ellman’s method) to measure acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity. Prepare enzyme solutions (e.g., from electric eel AChE), incubate with varying concentrations of the compound, and monitor hydrolysis of substrates like acetylthiocholine. Calculate IC values using nonlinear regression analysis. Validate results with positive controls (e.g., donepezil) and confirm binding via molecular docking studies .
Q. What analytical techniques are used to characterize its purity and stability?
Methodological Answer: Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and thin-layer chromatography (TLC). Stability under laboratory conditions is evaluated using accelerated degradation studies (e.g., exposure to heat, light, or varying pH). Monitor degradation products via LC-MS and confirm structural integrity over time using FTIR and NMR .
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition efficacy across studies be resolved?
Methodological Answer: Discrepancies may arise from assay variability (e.g., enzyme sources, substrate concentrations). Standardize protocols using recombinant enzymes and control buffer conditions (pH, ionic strength). Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics. Perform meta-analyses to identify confounding variables (e.g., solvent effects) .
Q. What strategies optimize the compound’s target specificity in cellular models?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by modifying the cyclopropyl or pyrazole groups. Evaluate off-target effects using kinase profiling panels or CRISPR-Cas9 screens. Employ competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) to assess selectivity. Computational modeling (molecular dynamics simulations) can predict interactions with non-target proteins .
Q. How to design in vivo studies to determine its therapeutic window and toxicity profile?
Methodological Answer: Use dose-escalation studies in rodent models: administer the compound orally or intravenously at 10–100 mg/kg. Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and pharmacodynamics (biomarker analysis). Assess acute toxicity (LD) and chronic effects (28-day repeated dosing). Histopathological examination of liver/kidney tissues and serum biochemistry (ALT, AST, creatinine) are critical for toxicity profiling .
Q. What computational approaches predict its binding modes with non-enzymatic targets (e.g., transcription factors)?
Methodological Answer: Perform molecular docking using AutoDock Vina or Schrödinger Suite, with protein structures from the PDB (e.g., NF-κB or p53). Validate docking poses with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Free-energy perturbation (FEP) calculations quantify binding affinities. Experimental validation via surface plasmon resonance (SPR) or microscale thermophoresis (MST) confirms predictions .
Q. How to address variability in oxidative stress modulation across cell lines?
Methodological Answer: Quantify reactive oxygen species (ROS) using fluorescent probes (DCFH-DA) in multiple cell lines (e.g., HEK293, HepG2). Control for cell-specific factors (e.g., basal ROS levels, antioxidant enzyme expression). Use siRNA knockdown to identify pathways involved (e.g., Nrf2/ARE signaling). Combine with metabolomics (LC-MS) to correlate ROS changes with metabolic flux alterations .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent effects in animal models?
Methodological Answer: Use nonlinear regression (logistic or sigmoidal models) to fit dose-response curves. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For survival studies, Kaplan-Meier analysis and Cox proportional hazards models are recommended. Ensure power analysis (G*Power) to determine sample sizes a priori .
Q. How to validate interactions with proposed biochemical pathways using omics approaches?
Methodological Answer: Perform transcriptomics (RNA-seq) or proteomics (TMT labeling + LC-MS/MS) on treated vs. control cells. Pathway enrichment analysis (KEGG, GO) identifies affected pathways (e.g., apoptosis, glycolysis). Integrate with metabolomics data (GC-MS or NMR) using platforms like MetaboAnalyst. CRISPR interference (CRISPRi) validates candidate genes’ roles in observed effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
